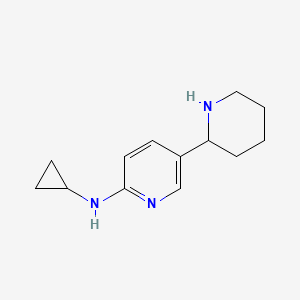
zinc;2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,2-dimethylpropanoic acid, also known as zinc pivalate, is a zinc salt of 2,2-dimethylpropanoic acid (pivalic acid). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc pivalate can be synthesized through the reaction of pivalic acid with zinc oxide or zinc carbonate. The reaction typically involves heating pivalic acid with zinc oxide or zinc carbonate in a suitable solvent, such as ethanol, under reflux conditions. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+Zinc oxide→Zinc pivalate+Water
Industrial Production Methods
Industrial production of zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Zinc pivalate undergoes various chemical reactions, including:
Oxidation: Zinc pivalate can be oxidized to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form zinc metal and pivalic acid.
Substitution: Zinc pivalate can undergo substitution reactions where the pivalate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Zinc metal and pivalic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Zinc pivalate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in enzyme inhibition and as a zinc source in biological systems.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and as a stabilizer in plastics.
Mechanism of Action
The mechanism by which zinc pivalate exerts its effects involves the release of zinc ions, which can interact with various molecular targets. Zinc ions play a crucial role in enzyme catalysis, protein structure stabilization, and cellular signaling pathways. The pivalate group helps in the controlled release of zinc ions, enhancing the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc oleate
- Zinc palmitate
Uniqueness
Zinc pivalate is unique due to its high stability and controlled release of zinc ions. Compared to other zinc carboxylates, zinc pivalate has a more defined structure and predictable reactivity, making it suitable for specific applications where stability and controlled zinc release are crucial.
Properties
Molecular Formula |
C10H20O4Zn+2 |
|---|---|
Molecular Weight |
269.6 g/mol |
IUPAC Name |
zinc;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/2C5H10O2.Zn/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2 |
InChI Key |
HQBBDVUXOOMFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid](/img/structure/B11815928.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-ium2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11815930.png)

![Disodium;6-[(5-chloro-2-hydroxy-4-sulfophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonic acid](/img/structure/B11815935.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetate](/img/structure/B11815946.png)


![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11815962.png)




